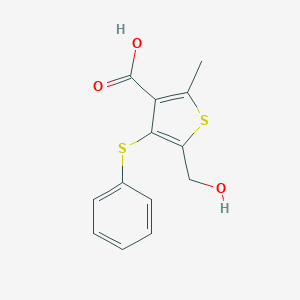

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methyl-4-phenylsulfanylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMBBGTWNBZVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Thiophene Precursors

A common approach involves displacing a halogen atom at position 4 of the thiophene ring with a phenylsulfanyl group. For example, 4-bromo-2-methylthiophene-3-carboxylate esters serve as intermediates. The reaction proceeds via:

-

Generation of phenylsulfanyl anion (PhS⁻) using sodium hydride (NaH) in anhydrous solvents like tetrahydrofuran (THF).

-

Substitution of bromine with PhS⁻ at elevated temperatures (45–100°C) for 2–5 hours.

Example Protocol

| Step | Conditions | Source |

|---|---|---|

| Anion generation | PhSH + NaH in THF, 0°C, 30 min | |

| Substitution | 4-Bromo-ester + PhS⁻, 80°C, 3 hr |

This method achieves >80% yield in model systems for analogous thiophene derivatives.

Hydroxymethyl Group Introduction

Formylation-Reduction Strategy

The hydroxymethyl group at position 5 is introduced via:

-

Vilsmeier-Haack formylation of 5-unsubstituted thiophene derivatives using dimethylformamide (DMF) and phosphoryl chloride (POCl3).

-

Reduction of the aldehyde intermediate to hydroxymethyl using sodium borohydride (NaBH4) in methanol.

Optimization Notes

-

Formylation requires strict temperature control (0–5°C) to prevent over-reaction.

-

NaBH4 reduction proceeds quantitatively at room temperature within 1 hour.

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

The methyl or ethyl ester at position 3 is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous ethanol or THF.

Representative Conditions

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

-

4-Bromo-2-methylthiophene-3-methyl carboxylate → 4-Phenylsulfanyl-2-methylthiophene-3-methyl carboxylate via NaH/PhSH.

-

Vilsmeier-Haack formylation at position 5 → 5-Formyl-4-(phenylsulfanyl)-2-methylthiophene-3-methyl carboxylate .

-

Reduction of aldehyde → 5-(Hydroxymethyl)-4-(phenylsulfanyl)-2-methylthiophene-3-methyl carboxylate .

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Coupling Reactions: The thiophene ring can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents, particularly in anti-cancer and anti-inflammatory treatments. Its structure allows for modifications that can enhance biological activity.

- Anti-cancer Activity : Research indicates that derivatives of thiophene carboxylic acids, including 5-(hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid, have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, making them potential candidates for drug development .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. Thiophene derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Research

Increasing antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. This compound has been studied for its antimicrobial properties against a range of Gram-positive bacteria and fungi.

- In Vitro Antimicrobial Activity : The compound has demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. Its structure allows it to interact with microbial targets effectively, potentially leading to the development of new antibiotics .

- Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways in bacteria and fungi, disrupting their growth and survival. This is particularly relevant in the context of multidrug-resistant strains .

Biochemical Probes

Due to its unique chemical properties, this compound can serve as a biochemical probe in research settings.

- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been tested against xanthine oxidase, demonstrating moderate inhibitory activity, which could be relevant for conditions like gout .

- Target Identification : Its ability to bind selectively to certain biological targets makes it a valuable tool for identifying new therapeutic targets in metabolic pathways associated with diseases such as cancer and diabetes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can be useful in pain management and anesthesia . In material science, the compound’s electronic properties are utilized to enhance the performance of electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-carboxylic Acid Derivatives

(a) 5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Compound 10)

- Structure : Features a dihydrothiophene ring (saturated thiophene) and a hydroxymethylphenyl group at position 3.

- Synthesis: Prepared via acid-catalyzed cyclization of 4-(4-acetyloxymethylphenyl)-2-acetylthiomethyl-4-oxobutanoic acid in methanol and sulfuric acid .

- Properties :

(b) 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic Acid

- Structure: Contains a fluorophenyl group and a tosylamino (-NHSO2C6H4CH3) substituent.

- Properties: Formula: C18H14FNO4S2. SMILES: O=C(O)c2sc(cc2NS(=O)(=O)c1ccc(cc1)C)c3ccc(F)cc3 .

- Comparison : The electron-withdrawing fluorine and sulfonamide groups enhance electrophilicity and may improve metabolic stability compared to the hydroxymethyl and phenylsulfanyl groups in the target compound.

(c) Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate

- Structure : Chloro, hydroxy, and methylsulfanyl substituents.

- Properties :

- Comparison : The chloro and methylsulfanyl groups increase lipophilicity (higher XLogP3) compared to the target compound, which may affect membrane permeability.

Furan-Based Analogues

5-(Hydroxymethyl)furan-3-carboxylic Acid

Simplified Thiophene Derivatives

2-Thiophenecarboxylic Acid

- Structure : A basic thiophene ring with a carboxylic acid group.

- Properties: CAS: 527-72-0; Molecular formula: C5H4O2S.

- Comparison : The absence of substituents in 2-thiophenecarboxylic acid results in lower molecular complexity and fewer functional groups for targeted interactions.

Research Implications

The target compound’s combination of hydroxymethyl, methyl, and phenylsulfanyl groups distinguishes it from simpler thiophene derivatives. Comparative studies with dihydrothiophenes (e.g., compound 10) highlight the impact of aromaticity on stability, while fluorinated analogs (e.g., ) demonstrate how electronic effects modulate activity. Further research should prioritize synthetic optimization and pharmacological profiling to elucidate its advantages over existing compounds.

Biological Activity

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a hydroxymethyl group, a methyl group, and a phenylsulfanyl substituent. Its molecular formula is C12H13O2S2, and it exhibits unique chemical properties that contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with thiophene structures often exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Several studies have highlighted the potential of thiophene derivatives as enzyme inhibitors. For example, compounds related to this structure have been tested for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism linked to gout and other inflammatory conditions. The inhibition of this enzyme can lead to decreased uric acid levels in the body, providing therapeutic benefits for patients suffering from hyperuricemia.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxymethyl and phenylsulfanyl groups enhances the compound's ability to donate electrons, neutralizing free radicals.

- Enzyme Binding : Molecular docking studies suggest that the compound can effectively bind to active sites of target enzymes like xanthine oxidase, inhibiting their activity through competitive or non-competitive mechanisms.

- Cellular Uptake : The lipophilic nature of the thiophene ring may facilitate cellular uptake, allowing for higher bioavailability and efficacy in biological systems.

Study 1: Xanthine Oxidase Inhibition

In a comparative study involving various thiophene derivatives, this compound demonstrated moderate xanthine oxidase inhibitory activity. The IC50 value was determined to be approximately 10 µM, indicating its potential as a therapeutic agent for managing gout.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 10 | Moderate |

| Febuxostat | 3.6 | High |

Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 15 µM, showcasing its effectiveness in reducing oxidative stress compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 15 | Moderate |

| Ascorbic Acid | 20 | High |

Q & A

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : Utilize multi-step functionalization of the thiophene backbone. For example:

- Hydroxymethyl Group : Introduce via aldol condensation or hydroxylation of pre-existing methyl groups (e.g., using oxidizing agents like KMnO₄ under controlled pH).

- Phenylsulfanyl Group : Employ nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed C–S coupling) .

- Optimization Tips :

- Use anhydrous solvents (DMF, THF) to minimize hydrolysis of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC (≥98% purity thresholds recommended) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Workflow :

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30 v/v) .

- GC-MS : For volatile derivatives (e.g., methyl esters).

2. Spectroscopy : - ¹H/¹³C NMR : Confirm substituent positions (e.g., phenylsulfanyl protons at δ 7.2–7.8 ppm; hydroxymethyl at δ 4.5–5.0 ppm) .

- IR : Verify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

3. Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) .

Advanced Research Questions

Q. What strategies are effective in analyzing the electronic effects of the phenylsulfanyl substituent on the thiophene ring’s reactivity?

Methodological Answer:

Q. How do steric and electronic factors influence the compound’s interactions in biological systems?

Methodological Answer:

- Biological Assay Design :

- Structure-Activity Relationship (SAR) :

Q. How can researchers mitigate challenges related to the compound’s solubility and stability?

Methodological Answer:

- Solubility Enhancement :

- Stability Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.